molecular formula C15H9ClF3N3O2 B188496 Methyl 5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate CAS No. 5834-71-9

Methyl 5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate

Cat. No. B188496
CAS RN: 5834-71-9
M. Wt: 355.7 g/mol
InChI Key: NQFLPDVZZYIGEB-UHFFFAOYSA-N
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Description

Methyl 5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate, also known as Methyl TFP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a pyrazolo[1,5-a]pyrimidine derivative that has shown promising results in various bioassays and drug discovery studies.

Mechanism Of Action

The mechanism of action of Methyl 5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate TFP involves the inhibition of various kinases, including JAK2, FLT3, and CDK2. This inhibition leads to the suppression of cell proliferation and induction of apoptosis in cancer cells. Additionally, Methyl 5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate TFP has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation.

Biochemical And Physiological Effects

Methyl 5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate TFP has been shown to exhibit potent inhibitory activity against various kinases, including JAK2, FLT3, and CDK2. Additionally, this compound has been shown to have anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. Furthermore, Methyl 5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate TFP has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Methyl 5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate TFP in lab experiments is its potent inhibitory activity against various kinases, which makes it an attractive compound for drug discovery and development studies. Additionally, this compound has been shown to have anti-cancer and neuroprotective effects, which may have potential applications in the treatment of various diseases. However, one of the limitations of using Methyl 5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate TFP in lab experiments is its relatively low solubility in water, which may limit its bioavailability and efficacy.

Future Directions

There are several future directions for the research and development of Methyl 5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate TFP. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to elucidate the precise mechanism of action of Methyl 5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate TFP and its potential applications in the treatment of various diseases. Furthermore, the development of more potent and selective derivatives of Methyl 5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate TFP may have potential applications in drug discovery and development.

Synthesis Methods

The synthesis of Methyl 5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate TFP is a multi-step process that involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate to form 4-chloro-5-(ethoxycarbonyl)-2-hydroxybenzaldehyde. The resulting compound is then reacted with hydrazine hydrate to form 5-(4-chlorophenyl)-1H-pyrazole-3-carboxaldehyde. This intermediate is then reacted with trifluoroacetic anhydride to form Methyl 5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate TFP.

Scientific Research Applications

Methyl 5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate TFP has shown potential in various scientific research applications, including drug discovery and development, cancer research, and neuroscience. This compound has been shown to exhibit potent inhibitory activity against various kinases, including JAK2, FLT3, and CDK2. Additionally, Methyl 5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate TFP has been shown to have anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. Furthermore, this compound has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.

properties

CAS RN

5834-71-9

Product Name

Methyl 5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate

Molecular Formula

C15H9ClF3N3O2

Molecular Weight

355.7 g/mol

IUPAC Name

methyl 5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate

InChI

InChI=1S/C15H9ClF3N3O2/c1-24-14(23)11-7-13-20-10(8-2-4-9(16)5-3-8)6-12(15(17,18)19)22(13)21-11/h2-7H,1H3

InChI Key

NQFLPDVZZYIGEB-UHFFFAOYSA-N

SMILES

COC(=O)C1=NN2C(=CC(=NC2=C1)C3=CC=C(C=C3)Cl)C(F)(F)F

Canonical SMILES

COC(=O)C1=NN2C(=CC(=NC2=C1)C3=CC=C(C=C3)Cl)C(F)(F)F

Origin of Product

United States

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